Product packaging for Fmoc-2-Methoxy-L-Phenylalanine(Cat. No.:)

Fmoc-2-Methoxy-L-Phenylalanine

Cat. No.: B1579587
M. Wt: 417.45
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-Methoxy-L-Phenylalanine is a useful research compound. Molecular weight is 417.45. The purity is usually 95%.
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Properties

Molecular Weight

417.45

Origin of Product

United States

Contextualization Within Unnatural Amino Acid Chemistry

Fmoc-2-Methoxy-L-Phenylalanine belongs to the broad and expanding class of unnatural amino acids (UAAs). Unlike the 20 proteinogenic amino acids that are the fundamental building blocks of proteins in nature, UAAs are synthetic derivatives designed to introduce novel chemical functionalities, structural constraints, or biocompatibility into peptides and other molecules. The incorporation of UAAs like this compound allows chemists to move beyond the limitations of the natural amino acid repertoire and engineer molecules with tailored properties.

The methoxy (B1213986) substitution on the phenyl ring is a key feature that modifies the electronic and steric properties of the amino acid side chain. This modification can influence molecular interactions, such as protein-ligand binding, and can also impact the conformational preferences of peptides into which it is incorporated. The Fmoc group, a base-labile protecting group, is essential for its use in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern biochemistry and medicinal chemistry. orgsyn.org

Significance As a Chiral Building Block in Advanced Organic Synthesis

Chirality, or "handedness," is a fundamental property in molecular biology and pharmacology. The L-configuration of Fmoc-2-Methoxy-L-Phenylalanine designates it as a specific stereoisomer, which is crucial for its application as a chiral building block. In drug development, the biological activity of a molecule is often dependent on its precise three-dimensional structure. The use of enantiomerically pure building blocks like this compound ensures the synthesis of the desired stereoisomer of the target molecule, which is critical for its efficacy and safety.

The compound serves as a versatile starting material in multi-step organic syntheses. Its protected amino group and carboxylic acid functionality allow for sequential reactions to build complex molecular architectures. The methoxy-substituted phenyl ring can also participate in or influence a variety of chemical transformations, providing a strategic tool for synthetic chemists.

Evolution of Research Trajectories and Methodological Advancements

General Principles of Fmoc-Amino Acid Synthesis

The synthesis of Fmoc-protected amino acids is a cornerstone of modern solid-phase peptide synthesis (SPPS). The strategy hinges on the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group to temporarily mask the α-amino group of an amino acid. tiangroup.netmdpi.com

Design and Implementation of Fmoc Protection Strategies

The Fmoc group is a base-labile protecting group, a characteristic that makes it central to orthogonal protection schemes in peptide synthesis. d-nb.info It is attached to the amino group of an amino acid via a carbamate (B1207046) linkage, typically by reacting the amino acid with Fmoc-Cl or Fmoc-OSu. nih.gov This protection prevents the amino group from forming unwanted peptide bonds during the coupling of the subsequent amino acid in a growing peptide chain. researchgate.netpeptide.com

The key advantage of the Fmoc group is its stability under acidic and mild basic conditions, while being readily cleaved by a stronger base, commonly a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). d-nb.infoacs.org This cleavage reaction liberates the α-amine, which can then participate in the next coupling step, and releases a dibenzofulvene-piperidine adduct. d-nb.info The UV absorbance of this byproduct can be monitored to follow the progress of the deprotection reaction, a feature utilized in automated peptide synthesizers. d-nb.info This orthogonal strategy allows for the use of acid-labile protecting groups on amino acid side chains, which remain intact during the Fmoc deprotection steps and are only removed at the final stage of peptide cleavage from the solid support. mdpi.comd-nb.info

Protecting GroupTypeCleavage ConditionKey Features
Fmoc α-Amino ProtectionBase (e.g., 20% Piperidine in DMF)Base-labile; allows for orthogonal protection with acid-labile side-chain groups; deprotection can be monitored by UV. d-nb.info
Boc α-Amino or Side-Chain ProtectionAcid (e.g., TFA)Acid-labile; often used for side-chain protection in Fmoc-based SPPS. d-nb.infoacs.org
Trt (Trityl) Side-Chain ProtectionAcid (e.g., TFA)Acid-labile; commonly used for protecting side chains of Asn, Gln, His. acs.org
tBu (tert-Butyl) Side-Chain ProtectionAcid (e.g., TFA)Acid-labile; used for protecting side chains of Asp, Glu, Ser, Thr, Tyr. d-nb.infoacs.org

Stereoselective Synthesis Approaches for L-Configuration

Ensuring the correct stereochemistry (the L-configuration for most natural peptides) is critical. Several methods are employed to achieve high enantiomeric purity.

Enzymatic Resolution : This technique uses enzymes that can stereoselectively act on a racemic mixture of amino acids or their precursors. For instance, D-amino acid oxidase can be used to selectively oxidize the D-enantiomer in a racemic mixture, allowing for the isolation of the pure L-amino acid. exlibrisgroup.comiris-biotech.de Similarly, aminoacylases can selectively hydrolyze N-acylated L-amino acids from a racemic mixture. researchgate.net This method is valued for its high selectivity and mild reaction conditions. researchgate.netrsc.org

Asymmetric Alkylation : Chiral auxiliaries can be used to direct the alkylation of a glycine (B1666218) template, leading to the preferential formation of one stereoisomer. One notable method employs pseudoephedrine as a chiral auxiliary, which, when attached to glycine, directs alkylation to form L-amino acids with high diastereoselectivity. researchgate.net

Asymmetric Hydrogenation : Prochiral dehydroamino acid derivatives can be stereoselectively hydrogenated using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to produce the desired L-amino acid. acs.org

Biocatalysis : Engineered enzymes, such as transaminases or dehydrogenases, can catalyze the asymmetric synthesis of L-amino acids from α-keto acids. sigmaaldrich.com Recent advances combine photoredox catalysis with pyridoxal (B1214274) phosphate (B84403) (PLP) enzymes to achieve the stereoselective synthesis of non-canonical amino acids. researchgate.netnih.gov

Targeted Synthesis of 2-Methoxy-L-Phenylalanine Derivatives

The synthesis of this compound requires the specific introduction of a methoxy group onto the phenyl ring at the ortho position, a process that demands high regioselectivity.

Regioselective Functionalization of the Phenylalanine Backbone

Directing a substituent to the ortho position of the phenylalanine ring is a significant chemical challenge. One powerful strategy involves directed C-H activation. Research has demonstrated a palladium-catalyzed ortho-methoxylation of phenylalanine derivatives. researchgate.netthieme-connect.com This method utilizes a transient directing group, such as a methoxyiminoacyl (MIA) group, which positions the palladium catalyst near the target C-H bond on the ring. thieme-connect.comresearchgate.net In the presence of an oxidant and a methanol (B129727) source, the C-H bond is selectively converted to a C-O bond, yielding the desired 2-methoxy derivative with high efficiency. thieme-connect.comresearchgate.net

Enzymatic approaches also offer high regioselectivity. While many hydroxylases target the para position, specific enzymes like phenylalanine 3-hydroxylase (Phe3H) have been identified that can hydroxylate the meta position. researchgate.net While not a direct route to the 2-methoxy derivative, this highlights the potential of biocatalysis for achieving site-specific functionalization that can be followed by methylation.

Novel Synthetic Routes and Catalytic Approaches (e.g., Organozinc Chemistry)

Organozinc chemistry provides a robust and versatile method for synthesizing substituted phenylalanine analogues. The general approach involves the palladium-catalyzed cross-coupling of an amino acid-derived organozinc reagent with a substituted aryl halide. acs.orgacs.org

To synthesize a 2-methoxy-L-phenylalanine derivative, one could start with a protected iodoalanine, which is converted into an organozinc reagent. This reagent is then coupled with 2-iodoanisole (B129775) (1-iodo-2-methoxybenzene) in the presence of a palladium catalyst. This Negishi-type coupling forms the carbon-carbon bond between the alanine (B10760859) backbone and the 2-methoxyphenyl ring, preserving the stereochemistry of the amino acid. acs.orgacs.org This method is highly effective and tolerates a wide range of functional groups.

A three-component reaction using organozinc reagents, amines, and ethyl glyoxylate (B1226380) has also been developed for the straightforward synthesis of α-amino esters, including those with a phenylalanine scaffold. organic-chemistry.org

MethodKey ReagentsTarget Bond FormationKey Features
Directed C-H Methoxylation Phenylalanine derivative, Pd catalyst, Methoxyiminoacyl (MIA) directing group, MethanolAromatic C-OHigh regioselectivity for the ortho position; transient directing group. thieme-connect.comresearchgate.net
Organozinc Cross-Coupling Protected iodoalanine, Zinc dust, 2-Iodoanisole, Pd catalystAliphatic C-Aromatic CVersatile for various substitutions; preserves stereochemistry. acs.orgacs.org

Synthesis of Aromatic-Substituted Fmoc-Phenylalanine Analogues

The methods used for synthesizing the 2-methoxy derivative can be extended to a wide variety of other aromatic-substituted Fmoc-phenylalanine analogues, which are valuable tools for probing peptide structure and function.

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose. This involves the reaction of Fmoc-protected bromo- or iodo-phenylalanines with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. researchgate.net This protocol allows for the direct synthesis of a diverse library of Fmoc-protected biaryl-containing amino acids (Bip derivatives) in good yields, which are ready for use in SPPS. researchgate.net

Other examples of synthesized analogues include:

Fmoc-4-(phenoxy)-L-phenylalanine : Synthesized by introducing the phenoxy group via nucleophilic substitution on Boc-4-hydroxy-L-phenylalanine, followed by Boc deprotection and Fmoc protection.

N-α-Fmoc-4-(phosphonodifluoromethyl)-l-phenylalanine : An analogue used in studies of protein tyrosine phosphatases. acs.org

Ortho-iodinated analogues : Achieved through the regioselective postsynthetic modification of phenylalanine residues already incorporated into a peptide. nih.gov

Other ortho-substituted analogues : A range of derivatives with ortho-substituents including halides (F, Cl, Br), methyl, nitro, and nitrile groups have been genetically incorporated into proteins, demonstrating the accessibility of these building blocks. acs.org

Halogenated Derivatives (e.g., Fluoro-, Trifluoromethyl-phenylalanine)

Halogenated phenylalanines are valuable for their ability to modulate the electronic and lipophilic properties of peptides. Several synthetic strategies have been developed for their preparation.

Enzymatic synthesis offers a highly stereoselective route. Isotopically labeled halogenated L-phenylalanine derivatives have been synthesized by the enzymatic addition of ammonia (B1221849) to the corresponding halogenated (E)-cinnamic acid, catalyzed by phenylalanine ammonia lyase (PAL). nih.govnih.govresearchgate.net This method is effective for producing derivatives like 2'-fluoro-, 2'-chloro-, and 4'-chloro-L-phenylalanine. nih.gov

Chemical synthesis provides versatile and broadly applicable methods. Palladium-mediated cross-coupling reactions are a cornerstone for creating C-C bonds and are widely used for synthesizing ring-halogenated aromatic amino acids. sci-hub.se A notable pathway involves the use of haloalanines as synthetic precursors. For instance, Fmoc-L-3-chloroalanine tert-butyl ester can be converted to the corresponding 3-iodoalanine derivative, which then forms an organozinc reagent. This intermediate undergoes a palladium-mediated cross-coupling with various aryl iodides to yield a range of functionalized L-phenylalanines. sci-hub.se This highlights the utility of halogenated alanines as versatile building blocks for more complex amino acid structures.

Table 1: Synthetic Approaches for Halogenated Phenylalanine Derivatives

Derivative Example Synthetic Method Key Reagents/Catalysts Reference
2'-Fluoro-L-phenylalanine Enzymatic Addition Phenylalanine Ammonia Lyase (PAL), Ammonia nih.gov
4'-Chloro-L-phenylalanine Sandmeyer Reaction L-Phenylalanine, CuCl sci-hub.se
Functionalized Phenylalanines Pd-Mediated Cross-Coupling Fmoc-L-3-iodoalanine derivative, Organozinc reagent, Palladium catalyst sci-hub.se
(3',4',5')-Tribromo-L-phenylalanine Electrophilic Bromination p-Amino-L-phenylalanine, Br2 in CH3CO2H sci-hub.se

Polymethoxylated and Other Ring-Substituted Derivatives

The title compound, this compound, falls into this category. The methoxy group can influence peptide conformation and binding affinity. The synthesis of such derivatives can be achieved through various means, including enzymatic methods and direct chemical synthesis starting from functionalized precursors.

A sustainable approach for synthesizing L-phenylalanine derivatives involves the use of immobilized phenylalanine ammonia lyases (PALs) in a continuous flow system. frontiersin.orgfrontiersin.org This method has been successfully applied to the synthesis of 3-methoxy-L-phenylalanine from 3-methoxy-cinnamic acid with high conversion rates (88% ± 4%) and short reaction times (20 minutes of contact time). frontiersin.orgfrontiersin.org The use of an immobilized enzyme enhances catalyst reusability and simplifies downstream processing, representing a significant process intensification. frontiersin.org

For more complex substitution patterns, such as in L-3,4,5-trioxygenated phenylalanine derivatives, efficient synthetic routes have been developed starting from readily available precursors like L-tyrosine. researchgate.net While specific details for the direct synthesis of this compound are often proprietary, general methods in the literature point towards palladium-mediated C-H activation as a powerful tool for introducing substituents at specific positions on the aromatic ring. sigmaaldrich.com

Phosphonated and Other Functionalized Derivatives

Phosphonated phenylalanine derivatives are of significant interest as non-hydrolyzable mimetics of phosphotyrosine, which is a key residue in cellular signaling pathways. researchgate.net Their synthesis requires specialized methods to introduce the phosphonate (B1237965) group.

An efficient synthesis of N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine has been described, starting from commercially available protected L-4-iodophenylalanine. researchgate.net The key step involves a copper(I) chloride-mediated coupling reaction with a (diethylphosphonyl)difluoromethylcadmium reagent. The resulting diethylphosphonate intermediate is then deprotected to yield the final phosphonic acid building block, which can be used directly in SPPS without needing side-chain protection. researchgate.net

Alternative strategies include the nucleophilic aromatic substitution (SNAr) on perfluorinated phenylalanine derivatives. Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate can react with various nucleophiles to create a library of novel phosphono-perfluorophenylalanine derivatives. nih.gov Furthermore, a general review of phosphorus-containing amino acids describes a pathway to an N-Fmoc phosphonic (L)-phenylalanine derivative via hydrogenation and Fmoc-NHS ester protection, followed by deprotection of the phosphonate group, achieving a quantitative yield. rsc.org

Optimization of Synthetic Pathways and Reaction Yields

Optimizing the synthesis of specialized amino acids like this compound is crucial for their practical application in research and development. This involves considerations of environmental impact, process efficiency, and scalability.

Green Chemistry Considerations in Amino Acid Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce waste and minimize the use of hazardous substances. biotage.com A major focus has been on replacing traditional solvents used in Solid-Phase Peptide Synthesis (SPPS), such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are classified as hazardous. acs.org

Table 2: Green Chemistry Solvents in Peptide Synthesis

Traditional Solvent Green Alternative(s) Notes Reference
DMF, NMP 2-Methyltetrahydrofuran (2-MeTHF) Effective for coupling on ChemMatrix resin; lower toxicity. biotage.comacs.org
DMF, NMP Cyclopentyl methyl ether (CPME) Lower toxicity than DMF/NMP; performance is sensitive to reaction conditions. biotage.comacs.org
DMF, DCM Anisole/N-octylpyrrolidone (NOP) Mixture overcomes solubility and resin swelling issues. tandfonline.comtandfonline.com
DMF γ-Valerolactone (GVL), N-formylmorpholine (NFM) Evaluated as biomass-derived and alternative green solvents. acs.org
DMF Propylene Carbonate (PC) Can be used for all steps (coupling, deprotection, washing) and recycled. acs.org

Process Efficiency and Scalability in Academic Research Settings

For non-canonical amino acids to be widely used, their synthesis must be efficient and scalable beyond the milligram level. Several studies report the successful multi-gram synthesis of complex Fmoc-amino acids. For example, an optimized synthesis of Fmoc-L-homopropargylglycine-OH yielded 18 grams with high optical purity, demonstrating that careful optimization of reaction conditions, such as using a double Boc protection strategy and specific bases for homologation, can significantly improve material throughput. nih.gov

Similarly, the synthesis of quaternary α-arylated amino acids has been scaled to the multi-gram level, enabling their direct use in automated SPPS. rsc.org The development of one-pot procedures, such as the four-step, one-pot Fmoc protection of bis-amino acids using a temporary Cu(II) complexation strategy, has enabled production on a tens-of-kilograms scale without chromatography. acs.org

For academic labs, scalability often depends on the chosen synthetic platform. While traditional batch synthesis can be scaled, it may require specialized equipment. peptide.com Continuous flow synthesis, as demonstrated with immobilized enzymes, offers an attractive alternative that enhances scalability, reduces reaction times, and simplifies purification, making it a powerful tool for producing specialized amino acids efficiently. frontiersin.orgfrontiersin.org The choice of solid-phase resin is also critical for efficiency; low-substitution resins are better for long peptides to prevent aggregation, while higher-substitution resins can be used for short peptides. peptide.com

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on a solid support. peptide.com this compound is designed for seamless integration into this workflow.

The Fmoc/tBu (tert-butyl) protection strategy is the predominant method used in SPPS, largely due to its milder reaction conditions compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry. nih.govsemanticscholar.org This strategy is based on an orthogonal system where two different classes of protecting groups can be removed under distinct conditions. peptide.comiris-biotech.de

The Nα-amino group is temporarily protected by the base-labile Fmoc group, which is typically removed at each cycle of the synthesis using a solution of a secondary amine, such as piperidine in dimethylformamide (DMF). semanticscholar.orgiris-biotech.de Reactive amino acid side chains are protected by acid-labile groups, most commonly the tert-butyl (tBu) group, which remain stable throughout the synthesis and are removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA). iris-biotech.deacs.org

This compound, with its pre-installed Nα-Fmoc group, is inherently compatible with this strategy. iris-biotech.de The methoxy group on the phenyl side chain is chemically stable and does not require an additional protecting group during the standard cycles of Fmoc-SPPS, simplifying the synthetic process. The success of this strategy relies on the high purity of the Fmoc-amino acid building blocks to prevent unwanted side reactions and ensure high-yield synthesis. nih.gov

Table 1: Key Features of the Fmoc/tBu Orthogonal Protection Strategy

ComponentProtecting GroupDeprotection ConditionRole in Synthesis
α-Amino Group FmocBase-labile (e.g., 20% Piperidine in DMF)Temporary protection, removed at each step to allow chain elongation. iris-biotech.de
Side Chains (e.g., Asp, Ser, Tyr) tBu-based (e.g., OtBu, tBu)Acid-labile (e.g., TFA)"Permanent" protection, removed during final cleavage from the resin. iris-biotech.deacs.org
Fmoc-2-Methoxy-L-Phe Side Chain None requiredN/AThe methoxy group is stable under both basic and acidic conditions of SPPS.

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain is a critical step in SPPS. This reaction is facilitated by coupling reagents that activate the carboxylic acid. The choice of reagent is crucial for achieving high coupling efficiency and minimizing side reactions, particularly for sterically hindered amino acids like 2-substituted phenylalanines.

Coupling reagents are broadly categorized into carbodiimides and phosphonium/uronium salts.

Carbodiimides : Diisopropylcarbodiimide (DIC) is a common choice, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). nih.govuniurb.it These additives act as activated esters, improving reaction rates and suppressing racemization. uniurb.it The DIC/Oxyma combination is noted for its high performance. nih.gov

Phosphonium/Uronium Salts : Reagents like HBTU, HATU, and PyBOP are highly efficient and widely used. nih.gov HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often reported to provide superior results and higher yields compared to the closely related HBTU, especially for challenging couplings. uea.ac.uk

For sterically demanding residues such as this compound, stronger coupling reagents like HATU or PyBOP are often preferred. To ensure complete reaction, strategies such as extending the coupling time or performing a "double coupling" (repeating the coupling step) may be necessary.

Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS

Reagent ClassExamplesAdditive(s)Key Characteristics
Carbodiimides DICHOBt, OxymaCost-effective; use of additives is crucial to reduce racemization and improve efficiency. nih.govuniurb.it
Phosphonium Salts PyBOPN/AHighly efficient, particularly for hindered couplings.
Uronium Salts HBTU, HCTU, HATUN/AVery fast and efficient; HATU is often superior for difficult sequences and minimizing racemization. uea.ac.ukmesalabs.com

While SPPS is a powerful technique, several side reactions can occur, potentially compromising the purity and yield of the final peptide. The incorporation of modified residues like this compound requires careful consideration of these challenges.

Racemization : This is the loss of stereochemical integrity at the α-carbon of the amino acid during the activation and coupling steps, leading to the formation of D-amino acid epimers that are difficult to separate from the target peptide. nih.gov While urethane-based protecting groups like Fmoc inherently suppress racemization, the risk is not entirely eliminated, especially with highly activating coupling reagents. nih.gov

Mitigation strategies for racemization include:

Choice of Coupling Reagent : Using carbodiimide-based activation can sometimes reduce racemization compared to phosphonium/uronium reagents. semanticscholar.orgmesalabs.com COMU and HATU are uronium reagents known for superior racemization suppression. mesalabs.com

Use of Additives : Additives such as HOBt and particularly Oxyma are highly effective at preventing racemization. uniurb.itresearchgate.net

Base Selection : Using a less nucleophilic, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA) during coupling can significantly reduce racemization. mesalabs.comnih.gov

Temperature Control : Lowering the coupling temperature can limit the extent of racemization. researchgate.netnih.gov

Other Common Side Reactions :

Aspartimide Formation : An intramolecular cyclization reaction involving aspartic acid residues, which can lead to chain termination or the formation of β-aspartyl peptides. nih.goviris-biotech.de This is favored by repeated exposure to the basic conditions of Fmoc deprotection. It can be suppressed by adding HOBt to the deprotection solution or by using more sterically hindered side-chain protecting groups on the aspartic acid. peptide.comresearchgate.net

Diketopiperazine Formation : At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. iris-biotech.depeptide.com This is particularly problematic for sequences containing proline. Using resins like 2-chlorotrityl chloride resin, which has a bulky linker, can inhibit this reaction. peptide.com

Table 3: Common SPPS Challenges and Mitigation Approaches

ChallengeDescriptionMitigation Strategy
Racemization Loss of chiral purity at the α-carbon during coupling. nih.govUse of additives (Oxyma, HOBt); choice of coupling reagent (COMU, HATU); use of hindered bases (collidine); lower temperature. uniurb.itmesalabs.comnih.gov
Aspartimide Formation Intramolecular cyclization at Asp residues. nih.govAddition of HOBt to deprotection solution; use of sterically hindered Asp protecting groups. peptide.comresearchgate.net
Diketopiperazine Formation Cyclization and cleavage of the dipeptide-resin. iris-biotech.deUse of 2-chlorotrityl chloride resin; incorporation as a dipeptide unit. peptide.com
Incomplete Coupling Steric hindrance preventing complete reaction.Use of stronger coupling reagents (HATU); double coupling; elevated temperature.

Design and Synthesis of Modified Peptide Architectures

The true value of this compound lies in its application for designing and synthesizing peptides with novel structures and functions that go beyond the 20 canonical amino acids.

The incorporation of this compound into a peptide sequence is a deliberate design choice aimed at modulating its biological and structural properties. chemimpex.com By replacing a natural amino acid, such as phenylalanine or tyrosine, with this analog, researchers can systematically probe structure-activity relationships (SAR). For instance, the synthesis of O-Methyl-oxytocin, an analog of the hormone oxytocin, utilized a methoxy-substituted phenylalanine to investigate its effect on pharmacological behavior. acs.org

The methoxy group can alter the local electronic and steric environment, influencing interactions with biological targets like receptors or enzymes. nih.gov It can be strategically placed at positions known to be critical for binding or at positions intended to confer resistance to enzymatic degradation. The synthesis of such modified peptides follows standard Fmoc-SPPS protocols, where this compound is introduced at the desired position in the sequence like any other standard amino acid building block. nih.gov

The conformation of a peptide is a critical determinant of its biological activity. Introducing non-canonical amino acids can exert significant control over the peptide's secondary structure (e.g., α-helices, β-sheets, and turns). nih.gov

The ortho-methoxy group of 2-Methoxy-L-phenylalanine introduces significant steric bulk adjacent to the peptide backbone. This steric hindrance can restrict the torsional angles of the side chain (χ angles) and the local backbone (φ and ψ angles). This restriction can be exploited to induce or stabilize specific secondary structures. For example, strategically placed bulky or modified residues are known to promote the formation of β-turns, which are crucial for the folding and function of many peptides and proteins. researchgate.net

Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming intramolecular hydrogen bonds with nearby backbone amide protons or polar side chains. nih.gov Such interactions can further lock the peptide into a specific, more rigid conformation. By forcing a peptide to adopt a particular bioactive conformation, the incorporation of this compound can lead to analogs with enhanced potency, selectivity, and metabolic stability.

Utilization in Peptidomimetic Design

This compound serves as a sophisticated building block in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. The incorporation of this non-canonical amino acid allows for the creation of novel molecular architectures with enhanced stability and tailored biological activity.

The synthesis of peptidomimetics often involves replacing the traditional peptide backbone with more robust, non-peptide scaffolds to improve metabolic stability and bioavailability. This compound can be integrated into various heterocyclic and macrocyclic structures that mimic peptide secondary structures.

A successful strategy for creating such scaffolds involves the synthesis of piperazin-2-one (B30754) skeletons. nih.govacs.org This approach utilizes Fmoc-protected amino acids as key intermediates. For instance, a synthetic route successfully produced a 3-substituted piperazin-2-one scaffold by first reacting glycine methyl ester with dimethoxyacetaldehyde via reductive amination. nih.govacs.org The resulting compound was then coupled with Fmoc-L-phenylalanine acyl chloride (Fmoc-Phe-Cl) to yield the N-acylated intermediate, which can be further processed to form the piperazinone ring. nih.govacs.org This method, proven effective with Fmoc-L-phenylalanine, provides a clear blueprint for incorporating this compound to create similar non-peptide scaffolds, where the 2-methoxy group can introduce specific conformational biases or new interaction points.

Another approach involves the construction of complex macrocycles. For example, a cyclic tetrapeptide, namalide, which features a 13-membered macrolactam core and an exocyclic ureido phenylalanine moiety, was synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov This synthesis demonstrates the feasibility of incorporating modified phenylalanine residues into unique, constrained macrocyclic scaffolds that can act as potent enzyme inhibitors. nih.gov

Furthermore, the Fmoc group itself is instrumental in the formation of non-covalent, self-assembled scaffolds like supramolecular hydrogels. nih.gov The self-assembly process is driven by a combination of hydrogen bonding and π-π stacking interactions between the fluorenyl groups of the Fmoc-protected amino acids. nih.gov The introduction of a methoxy group on the phenylalanine side chain in this compound can modulate these non-covalent interactions, influencing the mechanical and thermal properties of the resulting hydrogel scaffold. researchgate.net

A primary goal in peptidomimetic design is to overcome the inherent instability of natural peptides, which are susceptible to rapid degradation by proteases. Introducing modifications to the peptide backbone or the amino acid side chains is a key strategy to enhance molecular stability.

Backbone modification has proven to be a highly effective method. Research on dipeptide analogues of H-Phe-Phe-NH₂ demonstrated that specific backbone alterations significantly increase metabolic stability. acs.org For example, methylation of the peptide backbone can increase the in vitro half-life by up to 50 times. acs.org Similarly, rigidifying the peptide structure by incorporating constrained analogues, such as those based on pyrrolidine, can extend the half-life by 4 to 16 times compared to the parent compound. acs.org These modifications sterically hinder the approach of proteolytic enzymes, thereby slowing degradation.

The table below summarizes the impact of various backbone and side-chain modifications on the metabolic stability of H-Phe-Phe-NH₂ analogues. acs.org

Compound ModificationType of ModificationIn Vitro Half-Life (t½, min)In Vitro Intrinsic Clearance (Clint, μL/min/mg)
H-Phe-Phe-NH₂ (Parent Compound)Unmodified2.1 ± 0.1165 ± 8
N-Me-Phe-Phe-NH₂Backbone N-Methylation105 ± 123.3 ± 0.4
Phe-N-Me-Phe-NH₂Backbone N-Methylation3.5 ± 0.199 ± 3
Pyrrolidine Analogue (N-terminal)Backbone Rigidification34.4 ± 0.610.1 ± 0.2
Pyrrolidine Analogue (C-terminal)Backbone Rigidification8.6 ± 0.240.4 ± 0.9
β-Methyl-Phe-Phe-NH₂Side-Chain Modification29.2 ± 3.511.9 ± 1.4

Side-chain modifications also contribute significantly to enhanced stability. The use of amino acids like Fmoc-2-methyl-L-phenylalanine or Fmoc-4-(phenoxy)-L-phenylalanine in peptide synthesis introduces steric bulk and alters the electronic properties of the side chain. chemimpex.com These changes can protect the adjacent peptide bonds from enzymatic cleavage. chemimpex.com The 2-methoxy group in this compound functions similarly, providing steric hindrance and potentially forming intramolecular hydrogen bonds that stabilize the peptide's conformation, thus increasing its resistance to degradation.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The definitive structural confirmation of Fmoc-2-Methoxy-L-phenylalanine relies on the complete assignment of its ¹H (proton) and ¹³C (carbon) NMR spectra. While detailed, experimentally assigned spectra for this specific derivative are not widely available in peer-reviewed literature, the expected spin systems can be described based on the molecule's distinct chemical moieties. These include the phenylalanine core, the 2-methoxy substituent on the phenyl ring, and the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group.

A comprehensive analysis would involve assigning signals to each unique proton and carbon, as outlined in the table below. The expected ¹H NMR spectrum would feature distinct signals for the methoxy (B1213986) (-OCH₃) group, the aliphatic α- and β-protons of the alanine (B10760859) backbone, and a complex series of overlapping signals in the aromatic region corresponding to the Fmoc group and the disubstituted phenyl ring. Similarly, the ¹³C NMR spectrum would show characteristic resonances for the carbonyl carbons, the aliphatic carbons, the methoxy carbon, and the numerous aromatic carbons.

Table 1: Expected Proton and Carbon Spin Systems in this compound

Moiety Atom Type Expected Chemical Shift Region (ppm) Notes
Phenylalanine Backbone α-CH 4.0 - 5.0 Coupled to β-CH₂ and NH protons.
β-CH₂ 2.8 - 3.5 Diastereotopic protons, appearing as a complex multiplet.
Carboxyl (C=O) 170 - 175 Typically a broad signal in ¹³C NMR.
Amide (NH) 7.5 - 8.5 Coupled to α-CH proton.
2-Methoxy-Phenyl Side Chain Aromatic CHs (4) 6.8 - 7.3 Complex splitting pattern due to ortho, meta, and para couplings.
Methoxy (-OCH₃) 3.7 - 4.0 Sharp singlet in ¹H NMR.
Methoxy (-OCH₃) 55 - 60 Single resonance in ¹³C NMR.
Fmoc Protecting Group Fluorenyl CHs (8) 7.2 - 7.9 Multiple overlapping signals in the aromatic region.
Methylene (-CH₂-) 4.2 - 4.5 Part of the O-CH₂-CH system, often appearing as a multiplet.
Methylene (-CH-) ~4.2 Coupled to the adjacent CH₂ protons.

Note: The table indicates expected regions and is not based on experimentally measured data for this specific compound.

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the three-dimensional structure and conformational preferences of molecules in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect through-space correlations between protons that are in close proximity, typically within 5 Ångstroms.

For a molecule such as this compound, these experiments can reveal key conformational details:

Side Chain Orientation: NOESY or ROESY correlations between the protons of the 2-methoxyphenyl ring and the α- or β-protons of the amino acid backbone can define the preferred rotamers of the side chain.

Protecting Group Conformation: Correlations between protons on the Fmoc group and protons on the amino acid portion of the molecule can provide insights into the spatial arrangement of the protecting group relative to the core structure.

While these techniques have been successfully applied to determine the conformational preferences of various Fmoc-protected amino acids and peptides, specific NOESY or ROESY studies detailing the solution conformation of this compound have not been extensively reported in scientific literature. digitellinc.com

The application of NMR spectroscopy for real-time, or in situ, monitoring allows for the direct observation of reacting species, intermediates, and products as a chemical transformation occurs. This provides invaluable mechanistic and kinetic data. In the context of this compound, in-situ NMR could be employed to:

Monitor Peptide Couplings: During solid-phase or solution-phase peptide synthesis, the progress of coupling reactions involving the carboxyl group of this compound could be tracked by observing the disappearance of starting material signals and the appearance of new signals corresponding to the newly formed peptide bond. ias.ac.in

Observe Deprotection Kinetics: The removal of the Fmoc group, typically with a base like piperidine (B6355638), could be monitored in real time to optimize reaction conditions and identify any potential side reactions.

Despite the power of this technique, specific studies utilizing in-situ NMR to monitor reactions involving this compound are not prominently featured in the available literature, though the methodology is well-established for general peptide synthesis. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₂₅H₂₃NO₅. iris-biotech.denih.gov

The theoretical monoisotopic mass calculated from this formula is 417.15762 Da. nih.gov An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI), that yields a mass value matching this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula and, by extension, its molecular weight.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₂₅H₂₃NO₅ iris-biotech.denih.gov
Theoretical Monoisotopic Mass 417.15762 Da nih.gov
Common Adducts (Positive Ion Mode) [M+H]⁺, [M+Na]⁺, [M+K]⁺
Calculated m/z for [M+H]⁺ 418.16489

| Calculated m/z for [M+Na]⁺ | 440.14684 | |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. For this compound, the fragmentation pattern would be expected to reveal key structural features.

The most characteristic fragmentation pathway for Fmoc-protected amino acids involves the facile cleavage of the protecting group. This typically occurs via a β-elimination mechanism, leading to the formation of dibenzofulvene (C₁₄H₁₀) and the subsequent loss of CO₂ from the carbamate (B1207046) linkage. nih.gov Other significant fragmentation pathways include cleavage along the amino acid backbone and fragmentation of the side chain.

Table 3: Expected Key Fragmentations for [M+H]⁺ of this compound in MS/MS

Fragmentation Pathway Neutral Loss Resulting Fragment Ion (m/z) Structural Information Confirmed
Loss of Dibenzofulvene C₁₄H₁₀ (178.0783 Da) 240.0866 Presence of the core Fmoc structure.
Loss of Fmoc group C₁₅H₁₁O₂ (223.0759 Da) 195.0862 Loss of the entire protecting group from the N-terminus.
Loss of CO₂ from [M-C₁₄H₁₀+H]⁺ CO₂ (43.9898 Da) 196.0968 Confirms the carbamate linkage.
Side Chain Cleavage (Benzyl ion) C₁₆H₁₄NO₄ 121.0648 Formation of the 2-methoxybenzyl cation.
Loss of Water from Amino Acid H₂O (18.0106 Da) 400.1543 Common fragmentation for carboxylic acids.

| Loss of Formic Acid from Amino Acid | HCOOH (46.0055 Da) | 372.1519 | Cleavage related to the carboxylic acid moiety. |

Note: The m/z values are calculated for the singly charged fragment ions based on the theoretical monoisotopic mass.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy serves as a powerful non-destructive tool for identifying functional groups and probing the intermolecular interactions that govern the structure of Fmoc-amino acids. The analysis of this compound would reveal characteristic vibrations from the fluorenyl, methoxy, and phenylalanine moieties.

The infrared and Raman spectra of this compound are expected to be dominated by vibrations from the Fmoc protecting group, the carbamate linkage, the carboxylic acid, and the substituted phenyl ring. By comparing with the known spectra of Fmoc-L-phenylalanine, specific assignments can be predicted.

Key functional groups and their predicted vibrational frequencies include:

N-H Stretch: A characteristic band around 3300-3400 cm⁻¹ is expected, corresponding to the stretching vibration of the N-H group in the carbamate linkage.

C=O Stretches: Two distinct carbonyl stretching bands are anticipated. The urethane (B1682113) C=O stretch typically appears around 1690-1710 cm⁻¹, while the carboxylic acid C=O stretch is found near 1720-1740 cm⁻¹.

Amide II Band: This band, resulting from N-H bending and C-N stretching, is predicted to be in the 1520-1540 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands between 1450 cm⁻¹ and 1610 cm⁻¹ will arise from the aromatic rings of both the fluorenyl group and the 2-methoxyphenyl group. The prominent ring breathing mode of the phenylalanine side chain, a strong feature in Raman spectra, is expected near 1004 cm⁻¹.

C-O and Methoxy Group Vibrations: The presence of the 2-methoxy group is expected to introduce specific C-O-C stretching vibrations, typically observed in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Table 1: Predicted Characteristic FT-IR Vibrational Frequencies for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Amine (N-H)N-H Stretch~3350Medium
Carboxylic Acid (O-H)O-H Stretch2500-3300 (broad)Broad, Medium
Carboxylic Acid (C=O)C=O Stretch~1730Strong
Urethane (C=O)C=O Stretch~1700Strong
Amide LinkageAmide II (N-H bend)~1530Medium
Aromatic RingsC=C Stretch1450-1610Medium-Strong
Methoxy GroupAsymmetric C-O-C Stretch~1250Strong

Hydrogen bonding plays a critical role in the self-assembly of Fmoc-amino acids into higher-order structures like gels and fibers. FT-IR is particularly sensitive to these interactions. Broadening of the O-H stretch from the carboxylic acid and shifts in the N-H and C=O stretching bands are indicative of hydrogen bond formation.

In solid-state or aggregated forms of this compound, the carboxylic acid groups are expected to form strong intermolecular hydrogen bonds, leading to a significant broadening of the O-H band. Similarly, the N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygens act as acceptors. The formation of these networks would cause a red-shift (shift to lower wavenumbers) in the N-H and C=O stretching frequencies compared to the monomeric state in a non-polar solvent. The ortho-methoxy group could sterically hinder or electronically influence the preferred hydrogen bonding patterns compared to the unsubstituted Fmoc-L-phenylalanine.

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid and for analyzing the packing in polycrystalline materials.

Although a single crystal structure for this compound is not publicly documented, this technique would provide definitive proof of its molecular structure. The analysis would confirm the L-configuration at the alpha-carbon, establishing the absolute stereochemistry. Furthermore, it would reveal the precise bond lengths, bond angles, and torsion angles, defining the molecule's preferred conformation in the crystalline state. Based on crystal structures of similar compounds like Fmoc-L-phenylalanine, it is anticipated that the molecule would adopt a specific conformation stabilized by intramolecular forces and optimized for efficient crystal packing.

Fmoc-protected amino acids are well-known for their ability to self-assemble into nanostructured materials, such as hydrogels. Powder X-ray Diffraction (PXRD) is used to characterize the crystallinity and packing within these materials. For Fmoc-L-phenylalanine, PXRD patterns of its self-assembled structures show characteristic peaks corresponding to the intermolecular distances, often related to π-π stacking of the fluorenyl groups and the beta-sheet-like arrangement from hydrogen bonding.

Table 2: Predicted PXRD Data and Structural Parameters for Self-Assembled this compound (Comparative)
Structural FeaturePredicted d-spacing (Å)Corresponding Interaction
π-π Stacking Distance (Fluorenyl Groups)~3.5 - 4.0Intermolecular aromatic interaction
β-sheet-like Hydrogen Bonding~4.7 - 5.0Intermolecular N-H···O=C distance
Molecular Length Packing>20Long-range order of fibrillar structures

Advanced Microscopy Techniques

Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are vital for visualizing the morphology of the supramolecular structures formed by Fmoc-amino acids. While no specific images for this compound are available, studies on related compounds show the formation of long, entangled fibrillar networks that are responsible for properties like hydrogelation. It is highly probable that this compound would also self-assemble into nanofibers or other ordered aggregates, the specific morphology of which could be directly imaged using these high-resolution techniques.

Electron Microscopy (SEM, TEM) for Morphology of Self-Assembled Structures

No studies detailing the use of Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to investigate the morphology of self-assembled structures specifically from this compound were found.

Atomic Force Microscopy (AFM) for Nanofibrillar Topography

There is no available literature describing the use of Atomic Force Microscopy (AFM) to characterize the nanofibrillar topography of self-assemblies formed by this compound.

Other Advanced Spectroscopic Methods

UV-Vis Spectroscopy for Monitoring Fmoc Deprotection and Conjugation

Specific data on the use of UV-Vis spectroscopy to monitor the deprotection of the Fmoc group from this compound or its subsequent conjugation reactions could not be located.

Fluorescence Spectroscopy for Probing Environmental Changes and Interactions

Research articles detailing the use of fluorescence spectroscopy to probe environmental changes and intermolecular interactions of this compound are not available.

Adherence to the strict requirements of focusing solely on "this compound" prevents the inclusion of data from related but chemically distinct compounds. The introduction of information from other molecules, such as Fmoc-L-Phenylalanine, would not be scientifically accurate for the specified subject.

Supramolecular Self Assembly Mechanisms of Fmoc Phenylalanine Derivatives

Driving Forces for Self-Assembly Processes

The spontaneous organization of Fmoc-phenylalanine derivatives is primarily driven by a combination of π-π stacking interactions, hydrogen bonding, and hydrophobic effects. The collective action of these weak forces leads to the formation of stable, hierarchical supramolecular structures. rsc.org

A crucial driving force for the self-assembly of these molecules is the π-π stacking interaction between the aromatic fluorenyl groups of the Fmoc moiety. acs.org These interactions, arising from the alignment of the electron-rich aromatic rings, contribute significantly to the stabilization of the resulting supramolecular assemblies. The extensive π-system of the fluorenyl group promotes strong intermolecular attractions, leading to the formation of ordered aggregates. acs.orgresearchgate.net In the context of Fmoc-2-Methoxy-L-Phenylalanine, the bulky Fmoc group is expected to play a dominant role in initiating and stabilizing the self-assembly process through these aromatic interactions.

Intermolecular hydrogen bonding plays a vital role in directing the self-assembly and determining the morphology of the resulting structures. The carboxylic acid and amide functionalities present in Fmoc-amino acid derivatives can form robust hydrogen bonding networks. For instance, the formation of acid-amide supramolecular synthons, where the carboxylic acid of one molecule forms a hydrogen bond with the amide of another, contributes to the formation of β-sheet-like structures within the assemblies. These directional interactions provide specificity and rigidity to the supramolecular architecture. researchgate.net

Influence of Substituents on Self-Assembly Propensity

While specific research on the self-assembly of this compound is limited in the provided search results, the position of a methoxy (B1213986) group on the phenyl ring is expected to have a significant impact on molecular packing. An ortho-substituent, such as the 2-methoxy group, can introduce steric hindrance that may affect the optimal arrangement for π-π stacking between the phenyl side chains. This steric effect could potentially lead to a different packing motif compared to the unsubstituted Fmoc-phenylalanine or its meta- and para-substituted isomers. The electron-donating nature of the methoxy group could also influence the electronic properties of the phenyl ring, which in turn could modulate the strength of π-π interactions.

Studies on constitutional isomers of Fmoc-phenylalanine, where functional groups are arranged in ortho, meta, or para positions on a central benzene ring, have shown that the spatial arrangement significantly affects the resulting self-assembled morphologies. nih.gov These findings suggest that the ortho-position of the methoxy group in this compound would likely lead to unique self-assembly characteristics.

Extensive research has been conducted on the effects of halogenation of the phenylalanine side chain on the self-assembly of Fmoc-derivatives. The introduction of halogen atoms (F, Cl, Br) can dramatically enhance the rate of self-assembly and the mechanical properties of the resulting hydrogels. rsc.org The position of the halogen substituent (ortho, meta, or para) and the nature of the halogen itself have been shown to exert a strong influence on the self-assembly kinetics. rsc.org

For instance, the gelation rate of monofluorinated Fmoc-phenylalanine derivatives was found to be position-dependent. rsc.org These effects are attributed to a combination of factors, including the influence of the halogen on the electronic nature of the aromatic ring, the potential for halogen bonding, and altered hydrophobic interactions.

While not directly pertaining to this compound, these studies on halogenated derivatives highlight the sensitivity of the self-assembly process to subtle changes in the chemical structure of the side chain.

Hierarchical Assembly Pathways and Structural Evolution

The self-assembly of Fmoc-phenylalanine derivatives is a hierarchical process, where individual molecules associate to form progressively larger and more complex structures. This process is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl and phenyl rings, hydrogen bonding between the amide and carboxylic acid functionalities, and hydrophobic interactions.

Formation of Primary Nanostructures (e.g., Nanofibrils)

The initial step in the hierarchical assembly of Fmoc-phenylalanine derivatives is the formation of primary nanostructures, most commonly observed as one-dimensional nanofibrils. While specific experimental data for this compound is not available, the general mechanism can be inferred from studies on similar compounds.

The process is believed to begin with the association of individual molecules into β-sheet-like arrangements, stabilized by intermolecular hydrogen bonds. The bulky Fmoc and phenyl groups are positioned on opposite faces of these sheets. Subsequently, the strong π-π stacking interactions between the fluorenyl groups of adjacent molecules drive the longitudinal growth of these structures, leading to the formation of elongated nanofibrils.

The presence of the 2-methoxy group on the phenyl ring of this compound is expected to influence this process. The methoxy group is an electron-donating group, which could modulate the π-π stacking interactions. Furthermore, its steric bulk might affect the packing of the molecules within the primary nanostructures. The precise impact of this substitution on the morphology and dimensions of the resulting nanofibrils remains a subject for future investigation.

Table 1: Postulated Influence of the 2-Methoxy Group on Primary Nanostructure Formation

FeaturePostulated Influence of 2-Methoxy GroupRationale
π-π Stacking May be altered due to electronic effects.The electron-donating nature of the methoxy group can change the electron density of the phenyl ring, affecting its interaction with other aromatic systems.
Molecular Packing Could be sterically hindered.The physical size of the methoxy group may disrupt the tight packing typically observed in Fmoc-phenylalanine assemblies.
Nanofibril Morphology Potentially altered diameter or persistence length.Changes in intermolecular interactions and packing could lead to variations in the overall shape and flexibility of the nanofibrils.

This table is based on theoretical considerations and awaits experimental verification.

Organization into Higher-Order Assemblies

Following the formation of primary nanofibrils, these structures can further organize into more complex, higher-order assemblies. This secondary assembly process is often influenced by environmental factors such as solvent composition, pH, and temperature.

In the case of Fmoc-phenylalanine and its derivatives, the nanofibrils can entangle to form a three-dimensional network, leading to the formation of a hydrogel. They can also align to form bundles or ribbons of fibrils. The specific morphology of these higher-order structures is dictated by the interplay of forces between the primary nanofibrils and their interaction with the surrounding medium.

For this compound, the surface properties of the primary nanofibrils, influenced by the presence of the methoxy group, would play a crucial role in their subsequent organization. The methoxy group could potentially introduce new hydrogen bonding sites or alter the hydrophobicity of the fibril surface, thereby directing the formation of distinct higher-order architectures. Without specific research on this compound, the exact nature of these higher-order assemblies remains speculative.

Table 2: Potential Higher-Order Assemblies of this compound and Influencing Factors

Higher-Order AssemblyPotential Influencing Factors
Hydrogel Network Concentration, pH, solvent polarity
Aligned Fibril Bundles Shear forces, solvent evaporation
Liquid Crystalline Phases High concentration, specific solvent conditions

This table presents potential outcomes based on the behavior of other Fmoc-phenylalanine derivatives.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. rsc.org

The electronic structure of Fmoc-2-Methoxy-L-Phenylalanine dictates its reactivity and intermolecular interactions. Quantum chemical calculations can map out the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate key reactivity descriptors.

The presence of the electron-donating methoxy (B1213986) group on the phenyl ring is expected to influence the electron distribution across the aromatic system. Calculations would likely show an increased electron density on the phenyl ring compared to the unsubstituted Fmoc-L-phenylalanine. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A typical output from such an analysis provides quantitative values for these properties, as illustrated in the hypothetical data table below, which is based on general principles of DFT calculations on similar aromatic amino acids. researchgate.netgelisim.edu.tr

Calculated Property Description Hypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to ionization potential.-6.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.-1.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity.4.7 eV
Dipole Moment Measure of the net molecular polarity.3.5 D
Ionization Potential The energy required to remove an electron from the molecule.6.2 eV
Electron Affinity The energy released when an electron is added to the molecule.1.5 eV

This table contains hypothetical, illustrative data based on typical computational outputs for similar molecules and is not derived from a specific study on this compound.

Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. nih.gov By calculating the vibrational frequencies of the molecule, one can generate theoretical Infrared (IR) and Raman spectra. researchgate.net These calculations help assign specific vibrational modes to the observed peaks in experimental spectra. For this compound, this would involve identifying characteristic vibrations for the C=O stretching of the carbamate (B1207046) and carboxylic acid groups, N-H bending, aromatic C-H stretching, and vibrations specific to the methoxy group. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C). rsc.org These predictions are valuable for assigning signals in complex NMR spectra and confirming the molecule's structure.

Vibrational Mode Description Predicted Wavenumber (cm⁻¹)
O-H StretchCarboxylic acid hydroxyl group~3300-3500
N-H StretchAmide group in the Fmoc moiety~3300
C-H Stretch (Aromatic)Phenyl and fluorenyl rings~3000-3100
C=O Stretch (Carbamate)Carbonyl in the Fmoc group~1720
C=O Stretch (Acid)Carbonyl in the carboxylic acid~1705
Amide II (N-H Bend)Amide group vibration~1530
C-O-C StretchMethoxy group ether linkage~1250

This table presents typical predicted wavenumber ranges for the specified functional groups. Actual values would be obtained from specific DFT frequency calculations. researchgate.netnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.gov This technique is particularly useful for studying conformational changes, flexibility, and self-assembly processes that occur over timescales from picoseconds to microseconds.

The flexibility of this compound arises from the rotation around several single bonds, including the chi (χ) angles of the phenylalanine side chain and bonds within the Fmoc group. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. gelisim.edu.tr The methoxy substitution at the ortho-position of the phenyl ring likely introduces steric hindrance that could restrict the rotational freedom of the side chain compared to unsubstituted Fmoc-phenylalanine, favoring specific conformers. semanticscholar.org Analysis of simulation trajectories can reveal the preferred Ramachandran angles (phi, psi) for this residue when incorporated into a peptide chain, providing guidance for peptide and protein design. nih.gov

A hallmark of Fmoc-protected amino acids is their ability to self-assemble into ordered nanostructures, such as fibers and hydrogels. rsc.orgresearchgate.net MD simulations have been extensively used to investigate the mechanism of this process for various Fmoc-amino acids and dipeptides. jlu.edu.cnresearchgate.netnih.gov These studies consistently show that self-assembly is primarily driven by non-covalent interactions.

The key driving forces identified in simulations of related systems include:

π–π Stacking: The large, aromatic fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other, which is often the initial and most significant driving force for aggregation. jlu.edu.cnnih.gov The methoxy-substituted phenyl ring of the side chain would also participate in these aromatic stacking interactions.

Hydrogen Bonding: Intermolecular hydrogen bonds form between the N-H and C=O groups of the carbamate linkage, as well as between the carboxylic acid groups, leading to the formation of extended, sheet-like structures. acs.org

Hydrophobic Interactions: The aromatic moieties and the aliphatic parts of the molecule contribute to hydrophobic collapse, particularly in aqueous environments.

Simulations can predict the pathway of assembly, often showing an initial formation of small oligomers that subsequently grow into larger, fibrillar structures. nih.gov For this compound, simulations would likely predict a hierarchical assembly process initiated by Fmoc-Fmoc stacking, followed by arrangement into hydrogen-bonded networks. researchgate.net

Interaction Type Participating Groups Role in Self-Assembly
π–π Stacking Fluorenyl rings (Fmoc), Phenyl rings (side chain)Primary driving force, initiates aggregation. jlu.edu.cn
Hydrogen Bonding Carbamate (N-H···O=C), Carboxylic acid (O-H···O=C)Directs and stabilizes the formation of ordered fibers. acs.org
Hydrophobic Effect Entire aromatic system and hydrocarbon backbonePromotes aggregation in aqueous solution.
Electrostatic Interactions Ionized carboxylic acid groups (at neutral/basic pH)Can lead to repulsive forces that modulate fibril morphology. rsc.org

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com While peptides incorporating modified amino acids are frequently studied as enzyme inhibitors or receptor ligands, docking studies focusing solely on the monomer this compound are not prominent in the scientific literature. nih.govnih.gov Such studies would typically be performed if the molecule itself was being investigated as a potential inhibitor or ligand for a specific protein target. The primary role of this compound is as a protected building block for solid-phase peptide synthesis, which may explain the lack of specific docking data for the monomer itself. altabioscience.com

Theoretical Exploration of Molecular Interactions

The unique structure of this compound, featuring a large aromatic fluorenylmethoxycarbonyl (Fmoc) group, a methoxy-substituted phenyl ring, and a carboxyl group, dictates a complex landscape of potential non-covalent interactions. These interactions are fundamental to its role in molecular recognition, particularly in the context of a peptide binding to a biological receptor.

Theoretical models suggest that the molecule can engage in several key types of interactions:

π-π Stacking: The electron-rich aromatic systems of the fluorenyl group and the 2-methoxyphenyl side chain are prime candidates for π-π stacking interactions. These interactions are crucial for the stabilization of secondary structures in peptides and for anchoring the ligand within the often hydrophobic pockets of receptor binding sites. Computational studies on other Fmoc-protected aromatic amino acids have consistently highlighted the importance of these stacking forces in self-assembly and molecular recognition.

Hydrogen Bonding: The carbamate linkage of the Fmoc group and the terminal carboxylic acid are capable of acting as both hydrogen bond donors and acceptors. Molecular dynamics simulations of similar Fmoc-amino acids show that these groups readily form hydrogen bonds with solvent molecules, other residues in a peptide chain, or polar functional groups within a receptor's active site.

Hydrophobic Interactions: The extensive nonpolar surface area of the fluorenyl group and the phenyl ring contributes significantly to hydrophobic interactions. In aqueous environments, this drives the molecule to associate with nonpolar binding partners, such as hydrophobic pockets in proteins, thereby displacing water molecules and leading to a favorable entropic gain that strengthens binding affinity.

Steric and Electronic Effects of the 2-Methoxy Group: The placement of the methoxy group at the ortho (2-) position of the phenyl ring introduces specific steric and electronic modifications. Computationally, this group is predicted to influence the orientation of the side chain within a binding pocket. Its presence can create steric hindrance that favors specific rotational conformations (rotamers) of the phenyl ring. Electronically, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, adding a potential point of specific interaction with a receptor that is absent in unsubstituted phenylalanine. Studies on methoxy-substituted L-aspartyl-L-phenylalanine methyl ester analogues have shown that substitutions on the aromatic ring can modulate receptor engagement, suggesting that the 2-methoxy group plays a distinct role in defining ligand specificity.

The interplay of these forces defines the molecule's potential for engaging with biological targets. Theoretical models can be used to predict the most likely binding motifs. For instance, in a hypothetical ligand-receptor complex, the Fmoc group might anchor the peptide in a hydrophobic region of the receptor, while the 2-methoxyphenyl side chain probes a more specific sub-pocket, with its conformation and interactions fine-tuned by the methoxy substituent.

Table 1: Potential Non-Covalent Interactions of this compound in a Ligand-Receptor Context

Interaction TypeParticipating MoietyPotential Binding Partner in ReceptorSignificance
π-π StackingFluorenyl group, 2-Methoxyphenyl ringAromatic residues (e.g., Phe, Tyr, Trp, His)Stabilization of binding, orientation of the ligand
Hydrogen BondingCarbamate (-NHCOO-), Carboxyl (-COOH)Polar residues (e.g., Ser, Thr, Asn, Gln), Backbone amides/carbonylsSpecificity of binding, anchoring the ligand
Hydrophobic InteractionsFluorenyl group, Phenyl ring, Methoxy methyl groupAliphatic/aromatic residues (e.g., Leu, Ile, Val, Phe)Major driving force for binding affinity
van der Waals ForcesEntire moleculeComplementary surfaces in the binding pocketGeneral contribution to binding stability
Steric Influence2-Methoxy group, Fluorenyl groupResidues lining the binding pocketDictates preferred conformations and binding orientation

Conformational Space Exploration of Peptidomimetic Structures

When this compound is incorporated into a peptide chain, its structure imposes significant constraints on the local and global conformation of the resulting peptidomimetic. The exploration of this limited conformational space is a key area of computational investigation, as controlling peptide shape is essential for designing molecules with high affinity and selectivity for their targets.

The primary factors influencing the conformational landscape are:

The Bulky Fmoc Group: The N-terminal Fmoc protecting group is exceptionally bulky. While typically removed after synthesis, its presence in certain peptidomimetic designs or during computational studies of synthetic intermediates dramatically restricts the rotational freedom around the N-Cα bond (the phi, φ, dihedral angle). This steric hindrance limits the accessible regions of Ramachandran space, effectively locking the residue into a more defined conformation compared to an unprotected amino acid.

The 2-Methoxy Phenyl Side Chain: The side chain's rotational freedom around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) bonds is also influenced by the ortho-methoxy group. The methoxy group can sterically clash with the peptide backbone, favoring specific rotameric states. This side-chain locking is a known strategy in drug design to reduce the entropic penalty upon binding to a receptor, as the molecule is already pre-organized into a bioactive conformation.

Computational techniques such as molecular dynamics (MD) simulations and Monte Carlo methods are used to explore the potential energy surface of peptides containing this residue. These simulations can identify low-energy, stable conformations and predict how the inclusion of this compound influences the formation of secondary structures like β-turns, helices, or extended sheets. By analyzing the accessible dihedral angles and the preferred orientations of the aromatic groups, researchers can design peptidomimetics with specific, predictable three-dimensional shapes tailored to fit a target receptor. The insights gained from such conformational space explorations are invaluable for transforming flexible peptides into rigid, drug-like molecules.

Table 2: Theoretical Conformational Parameters for 2-Methoxy-L-Phenylalanine in a Peptidomimetic

ParameterDescriptionExpected Constraint/InfluenceRationale for Constraint
φ (phi)Dihedral angle of the N-Cα bondHighly restrictedSteric hindrance from the large N-terminal Fmoc group (if present) or adjacent residues.
ψ (psi)Dihedral angle of the Cα-C' bondModerately restrictedSteric clashes between the side chain and the subsequent residue's backbone.
χ1 (chi1)Dihedral angle of the Cα-Cβ bondRestricted to specific rotamersSteric interaction between the 2-methoxy group/phenyl ring and the peptide backbone.
χ2 (chi2)Dihedral angle of the Cβ-Cγ bondRestrictedTo avoid clashes between the methoxy group and the rest of the side chain or backbone.

Future Research Directions and Emerging Paradigms in Fmoc 2 Methoxy L Phenylalanine Research

Development of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of peptides and their building blocks is undergoing a significant transformation, spurred by the principles of green chemistry. The goal is to develop synthetic routes that are not only efficient but also environmentally benign, minimizing waste and the use of hazardous materials. For Fmoc-2-Methoxy-L-Phenylalanine, future research in this area will likely focus on several key innovations.

One of the primary targets for improvement is the reduction of solvent usage, as solvents constitute the vast majority of waste in peptide synthesis rsc.org. Traditional methods often rely on solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have significant toxicity concerns rsc.org. A major research thrust is the exploration of greener solvent alternatives. Propylene carbonate has been identified as a promising green polar aprotic solvent that can replace both DCM and DMF in solution- and solid-phase peptide synthesis rsc.org. Additionally, the use of water-based systems is being explored to reduce the environmental impact of peptide manufacturing chemrxiv.orgnih.gov. The development of aqueous solid-phase peptide synthesis (SPPS) strategies, potentially using water-compatible protecting groups, represents a significant step towards sustainable production nih.gov.

Furthermore, efforts are being made to improve the atom economy of the synthesis process. The use of excess reagents, a common practice in SPPS to drive reactions to completion, contributes significantly to waste aalto.fi. Future methodologies will likely focus on optimizing reaction conditions and employing more efficient reagents to minimize this excess chemrxiv.org. This includes the development of novel coupling and deprotection reagents that are more environmentally friendly and can be used in smaller quantities chemrxiv.orgresearchgate.net. The table below summarizes some of the emerging sustainable practices in peptide synthesis applicable to this compound.

Sustainable PracticeDescriptionPotential Benefit for this compound Synthesis
Green Solvents Replacement of hazardous solvents like DMF and DCM with more environmentally friendly alternatives such as propylene carbonate or water-based systems rsc.orgchemrxiv.org.Reduced environmental impact and improved laboratory safety.
Continuous Flow Synthesis Shifting from traditional batch processes to continuous flow reactors chemrxiv.orgnih.gov.Enhanced control over reaction parameters, leading to higher yields and reduced waste generation nih.gov.
Convergent Synthesis Synthesizing smaller peptide fragments that are then ligated to form the final peptide chemrxiv.org.Fewer overall synthetic steps and a reduction in cumulative waste.
Optimized Reagent Usage Development of more efficient coupling and deprotection reagents to minimize the need for large excesses chemrxiv.orgaalto.fi.Improved atom economy and reduced generation of chemical waste.
TFA-Free Cleavage Protocols Avoiding the use of trifluoroacetic acid (TFA) for cleaving the peptide from the solid support chemrxiv.org.Elimination of a hazardous waste stream.

Exploration of Advanced Structural Probes and Imaging Techniques

A deeper understanding of the three-dimensional structure and self-assembly behavior of this compound is crucial for its application in designing novel biomaterials and therapeutic agents. Future research will increasingly rely on a suite of advanced analytical techniques to probe its molecular and supramolecular architecture with unprecedented detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy will continue to be a cornerstone for structural elucidation in both solution and solid states. Advanced solid-state NMR (ssNMR) techniques, particularly at high magnetic fields, are powerful for characterizing the atomic-level structure of self-assembled materials nih.gov. For instance, 17O NMR spectroscopy, although challenging due to the low natural abundance and large quadrupolar moment of the 17O nucleus, can provide unique insights into hydrogen bonding environments within the carboxylic acid groups of Fmoc-amino acids rsc.orgnih.gov. Future studies on this compound could employ isotopic labeling (e.g., 13C, 15N, 17O) in conjunction with multidimensional ssNMR experiments to precisely map intermolecular contacts and elucidate the packing arrangements in self-assembled structures.

Mass Spectrometry (MS) has evolved beyond simple molecular weight determination. Techniques like Ion Mobility-Mass Spectrometry (IM-MS) can separate molecules based on their shape and size, providing information about their three-dimensional conformation in the gas phase nih.gov. This could be particularly useful for studying the early stages of aggregation of this compound. Furthermore, Mass Spectrometry Imaging (MSI) is an emerging technique that allows for the visualization of the spatial distribution of molecules in biological tissues or materials chemrxiv.org. While currently more applied to metabolic studies, the principles of MSI could be adapted to map the distribution of this compound within engineered hydrogels or other biomaterials.

X-ray Diffraction (XRD) , particularly single-crystal X-ray diffraction, provides the most definitive atomic-resolution structures. While obtaining suitable crystals of self-assembling molecules can be challenging, powder X-ray diffraction (PXRD) is invaluable for characterizing the polymorphic states and the degree of crystallinity in solid samples and lyophilized gels researchgate.netmdpi.com. Future research will likely combine PXRD data with computational modeling to refine the structures of self-assembled fibrillar networks of this compound.

The table below outlines some of the advanced analytical techniques and their potential applications in the study of this compound.

TechniqueApplication for this compound Research
High-Field Solid-State NMR (ssNMR) Elucidation of atomic-level structure and packing in self-assembled materials, particularly with isotopic labeling to probe intermolecular interactions rsc.orgnih.gov.
Ion Mobility-Mass Spectrometry (IM-MS) Analysis of molecular conformation and early-stage aggregation in the gas phase nih.gov.
Mass Spectrometry Imaging (MSI) Visualization of the spatial distribution of the compound within biomaterials or tissue models chemrxiv.org.
Powder X-ray Diffraction (PXRD) Characterization of crystallinity, polymorphism, and intermolecular spacing in self-assembled structures researchgate.netmdpi.com.

Theoretical Advancement in Predicting Molecular Behavior and Assembly Mechanisms

Computational modeling and simulation have become indispensable tools in molecular science, offering insights that can be difficult to obtain through experimental methods alone. For this compound, theoretical advancements are expected to play a pivotal role in predicting its conformational preferences, self-assembly pathways, and the properties of the resulting materials.

Molecular Dynamics (MD) simulations are at the forefront of these efforts. By simulating the movement of atoms and molecules over time, MD can provide a dynamic picture of how this compound molecules interact with each other and with solvent molecules to form larger assemblies nih.gov. Coarse-grained MD simulations, which simplify the representation of molecules to study longer timescale phenomena, can be particularly useful for investigating the mechanisms of morphological transitions in self-assembly rsc.org. Future MD studies will likely focus on understanding how the methoxy (B1213986) group on the phenylalanine ring of this compound influences the delicate balance of π-π stacking, hydrogen bonding, and hydrophobic interactions that govern the self-assembly process. These simulations can help predict the most stable supramolecular structures and guide the rational design of new materials with desired properties.

The development of more accurate force fields —the set of parameters used to describe the potential energy of a system in a simulation—is crucial for improving the predictive power of these models. For modified amino acids like this compound, existing force fields may need to be refined to accurately capture the electronic effects of the methoxy group and its influence on non-covalent interactions.

Furthermore, quantum mechanical (QM) calculations can provide highly accurate information about the electronic structure, conformational energies, and intermolecular interaction energies of small molecular systems. While computationally expensive, QM methods can be used to parameterize force fields and to study the fundamental driving forces of self-assembly at a high level of theory. Combining QM calculations with MD simulations in a multiscale modeling approach offers a powerful strategy for building predictive models of molecular behavior.

Another emerging area is the use of machine learning (ML) and artificial intelligence (AI) to analyze large datasets from simulations and experiments. ML models can be trained to predict the self-assembly propensity of different Fmoc-amino acid derivatives or to identify the key molecular features that control the morphology of the resulting nanostructures. These predictive models can accelerate the discovery and design of new functional biomaterials based on this compound.

The following table summarizes the key theoretical approaches and their anticipated contributions to the study of this compound.

Theoretical ApproachPredicted Contribution to Research
Molecular Dynamics (MD) Simulations Elucidating the dynamic pathways of self-assembly and predicting the structure of supramolecular aggregates nih.gov.
Force Field Development Improving the accuracy of simulations by refining the parameters that describe the interactions of the methoxy-substituted phenylalanine derivative.
Quantum Mechanical (QM) Calculations Providing a high-accuracy understanding of the electronic structure and fundamental non-covalent interactions that drive self-assembly.
Machine Learning (ML) / Artificial Intelligence (AI) Developing predictive models to accelerate the design of new materials by identifying structure-property relationships from large datasets.

Q & A

Q. What is the role of the Fmoc protecting group in solid-phase peptide synthesis (SPPS)?

The Fmoc (fluorenylmethoxycarbonyl) group protects the α-amino group during SPPS, enabling stepwise peptide elongation. It is stable under basic conditions but removed selectively using piperidine (20–30% in DMF), ensuring controlled deprotection without disrupting acid-labile side chains. This orthogonal protection strategy is critical for synthesizing complex peptides with modified residues like Fmoc-2-Methoxy-L-Phenylalanine .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

Selective methoxylation : Introducing the methoxy group at the 2-position of L-phenylalanine via electrophilic aromatic substitution or palladium-catalyzed coupling.

Fmoc protection : Reacting the amino group with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., NaHCO₃) to form the protected derivative.

Purification : Chromatographic methods (HPLC or flash chromatography) ensure >95% purity .

Q. How should this compound be stored and handled to maintain stability?

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation.
  • Handling : Avoid prolonged exposure to moisture or light. Use gloves and protective eyewear to minimize skin/eye contact, as per safety data indicating potential irritation .

Q. Which analytical techniques are used to assess purity and structural integrity?

  • HPLC : Reverse-phase C18 columns with UV detection (260 nm for Fmoc group).
  • Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ = 437.43 for this compound).
  • NMR : ¹H/¹³C NMR to verify methoxy group position and absence of racemization .

Advanced Research Questions

Q. How can racemization during coupling of this compound be minimized?

Racemization occurs under basic conditions. Mitigation strategies include:

  • Low-temperature coupling : Conduct reactions at 0–4°C.
  • Activating agents : Use HOBt (1-hydroxybenzotriazole) or OxymaPure with DIC (diisopropylcarbodiimide) to enhance coupling efficiency.
  • Short reaction times : Limit activation steps to <30 minutes.
Condition Racemization (%)Yield (%)Source
HOBt/DIC, 0°C<192
DIC alone, RT875

Q. How does the 2-methoxy substitution influence peptide conformation and receptor binding?

The methoxy group introduces steric hindrance and electronic effects, altering peptide backbone flexibility and side-chain interactions. For example:

  • Hydrogen bonding : The methoxy oxygen can participate in non-covalent interactions with target proteins.
  • Lipophilicity : Increases membrane permeability, as shown in comparative studies with unmodified phenylalanine derivatives .

Q. What solvent systems optimize solubility during SPPS?

this compound exhibits variable solubility:

  • Preferred solvents : DMF (high solubility at 25°C).
  • Challenging solvents : Dichloromethane (DCM) requires sonication or heating to 37°C.
  • Stock solutions : Prepare 0.5 M in DMF and store at -20°C for ≤1 month to avoid degradation .

Q. How should contradictory data on the compound’s reactivity in acidic media be resolved?

Conflicting reports on acid stability may arise from impurities or varying experimental conditions. A systematic approach includes:

Reproducing conditions : Test stability in TFA (0.1–50%) at 25°C vs. 4°C.

Monitoring degradation : Use LC-MS to identify byproducts (e.g., deprotected amino acids or truncated peptides).

Cross-validate findings : Compare results with structurally similar compounds (e.g., Fmoc-2-Chloro-L-phenylalanine) .

Q. What strategies are recommended for studying the impact of methoxy substitution on peptide secondary structure?

  • Circular dichroism (CD) : Analyze α-helix or β-sheet content in model peptides.
  • Molecular dynamics (MD) simulations : Predict conformational changes due to steric effects.
  • X-ray crystallography : Resolve atomic-level interactions in peptide-receptor complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.